molecular formula C13H12N4O2 B2375141 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one CAS No. 1261010-33-6

6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B2375141
CAS No.: 1261010-33-6
M. Wt: 256.265
InChI Key: WPXSODVMOVZMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a unique combination of a pyridazinone ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one typically involves the formation of the oxadiazole ring followed by the construction of the pyridazinone ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions with hydrazine derivatives can lead to the formation of the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic rings.

Mechanism of Action

The mechanism of action of 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, affecting the production of reactive oxygen species and the accumulation of lipofuscin and lipids . This leads to the disruption of cellular processes and ultimately results in the desired biological effects.

Properties

IUPAC Name

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-8-3-2-4-9(7-8)12-14-13(19-17-12)10-5-6-11(18)16-15-10/h2-4,7H,5-6H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXSODVMOVZMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NNC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.